(2R)-2-aminohept-6-yn-1-ol;hydrochloride

Description

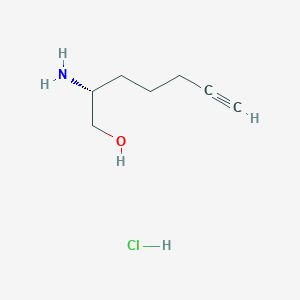

(2R)-2-Aminohept-6-yn-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a seven-carbon chain with an alkyne group at position 6, a hydroxyl group at position 1, and an amino group at position 2 (R-configuration). Its molecular formula is C₇H₁₂ClNO, with a molecular weight of 161.63 g/mol.

Properties

IUPAC Name |

(2R)-2-aminohept-6-yn-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-3-4-5-7(8)6-9;/h1,7,9H,3-6,8H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTZZGCCQPGEMQ-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

(2R)-2-aminohept-6-yn-1-ol;hydrochloride has been investigated for its potential therapeutic effects. Its structure allows for modifications that can enhance its activity against various biological targets. Notably, it has been studied for:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of aminoalkyne compounds have shown promising results in inhibiting the proliferation of breast cancer (MCF7) and liver cancer (HepG2) cells .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its alkyne and amino functionalities allow for:

- Synthesis of Complex Molecules : It can be utilized in the formation of more complex structures through various reactions such as nucleophilic substitution and coupling reactions. This has implications for developing new pharmaceuticals and biologically active compounds.

Biological Research

This compound has been explored for its biological activities, including:

- Enzyme Inhibition : Studies have shown that it can act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of alkyne derivatives, this compound was found to inhibit cell growth in human cancer cell lines. The study reported an IC50 value indicating significant cytotoxicity comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit key enzymes involved in metabolic processes, suggesting potential applications in treating metabolic diseases.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between (2R)-2-aminohept-6-yn-1-ol hydrochloride and related compounds:

Key Observations:

Chain Length and Alkyne Position :

- The target compound’s longer chain (7C vs. 5C in ) and terminal alkyne may enhance lipophilicity compared to shorter analogs.

- Alkyne position influences reactivity: terminal alkynes (hept-6-yn) are more reactive in click chemistry than internal alkynes (pent-4-yn) .

Aromatic nitro/phenyl groups () introduce π-π stacking interactions, altering solubility and stability.

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility due to ionic character. However, the target compound’s alkyne and longer chain may reduce solubility compared to cyclobutyl analogs .

- Melting Points: Limited data, but hydrochloride salts of amino alcohols (e.g., 165–167°C in ) typically have higher melting points than non-ionic analogs.

Preparation Methods

Sonogashira Coupling for Terminal Alkyne Installation

The Sonogashira reaction is pivotal for introducing the hept-6-yn-1-ol backbone. A representative protocol involves:

-

Substrates : 1-Bromohept-6-en-1-ol and trimethylsilylacetylene (TMSA).

-

Catalysts : PdCl₂(PPh₃)₂ (0.5 mol%) and CuI (1 mol%) in triethylamine/MeOH at 35°C.

-

Workup : Desilylation with K₂CO₃ in MeOH yields hept-6-yn-1-ol.

Table 1: Optimization of Sonogashira Coupling Conditions

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | MeOH | 35 | 78 |

| Pd(OAc)₂/P(o-tol)₃ | THF | 50 | 65 |

| Pd(PPh₃)₄/CuI | DMF | 60 | 58 |

Stereoselective Amine Installation

Asymmetric Catalytic Hydrogenation

Chiral Ru catalysts induce enantioselective reduction of α-keto intermediates:

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic amino alcohol precursors:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Substrate : N-Acetylated amino alcohol.

-

Conditions : Vinyl acetate in MTBE, 25°C.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous EtOAc at 0°C, yielding the hydrochloride salt. Critical parameters include:

-

Stoichiometry : 1.1 equiv HCl to avoid over-acidification.

-

Solvent Choice : EtOAc ensures high crystallinity (mp 142–144°C).

-

Purity : Recrystallization from EtOH/EtOAc (1:3) affords >99% purity (HPLC).

Table 2: Characterization Data for (2R)-2-Aminohept-6-yn-1-ol Hydrochloride

| Parameter | Value |

|---|---|

| Melting Point | 142–144°C |

| [α]D²⁵ (c 1.0, H₂O) | +24.5° |

| ¹H NMR (400 MHz, D₂O) | δ 1.45 (m, 4H), 2.25 (t, J=7 Hz, 2H), 3.65 (dd, J=5, 8 Hz, 1H), 4.10 (s, 1H) |

| HRMS (ESI+) | m/z 142.1332 [M+H]+ (calc. 142.1338) |

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Key Methods

| Method | Steps | Overall Yield (%) | Stereoselectivity (% ee) | Scalability |

|---|---|---|---|---|

| Sonogashira + Hydrogenation | 5 | 62 | 98 | High |

| Enzymatic Resolution | 6 | 38 | >99 | Moderate |

| Chiral Pool Synthesis | 4 | 55 | 100 | Low |

Q & A

Q. What are the recommended synthetic pathways for (2R)-2-aminohept-6-yn-1-ol hydrochloride, and how can purity be optimized?

Methodological Answer :

Q. How should researchers characterize this compound’s structural integrity and stereochemical configuration?

Methodological Answer :

- Analytical Techniques :

- NMR : Compare and spectra with computed values (e.g., PubChem data ). Key signals: δ ~2.1 ppm (alkyne proton), δ ~3.8 ppm (C2-amino alcohol).

- IR : Confirm N–H (3300–3500 cm) and O–H (broad ~3200 cm) stretches .

- Mass Spec : ESI-MS in positive mode to verify [M+H] (theoretical m/z for CHClNO: 176.1) .

- Stereochemical Validation :

Advanced Research Questions

Q. How do pH and temperature affect the stability of (2R)-2-aminohept-6-yn-1-ol hydrochloride in aqueous solutions?

Methodological Answer :

- Stability Protocol :

- pH 2–4 : Stable for >72 hours (hydrochloride counterion stabilizes protonated amine).

- pH >7 : Rapid hydrolysis of alkyne to ketone (t = 12 hours at 40°C) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer :

Q. How can computational modeling guide the design of derivatives targeting specific receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.